Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate
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Overview
Description
Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate is a chemical compound that features a pyrazole ring substituted with a trifluoropropyl group and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate typically involves the reaction of 3,3,3-trifluoropropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3,3,3-trifluoropropyl)siloxane
- Methyl (3,3,3-trifluoropropyl)cyclotrisiloxane
- Poly[methyl(3,3,3-trifluoropropyl)siloxane]
Uniqueness
Methyl (1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl)glycinate is unique due to the presence of both a pyrazole ring and a trifluoropropyl group, which confer distinct chemical and biological properties. The trifluoropropyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-17-8(16)6-13-7-2-4-15(14-7)5-3-9(10,11)12/h2,4H,3,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKYMIMRDAURFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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